molecular formula C28H25FN4O2 B11611118 N'-{(E)-[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetohydrazide

N'-{(E)-[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetohydrazide

Cat. No.: B11611118
M. Wt: 468.5 g/mol
InChI Key: JXWYWMXEZNPMCJ-FJEPWZHXSA-N
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Description

N’-{(E)-[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetohydrazide is a complex organic compound that features a combination of indole, fluorobenzyl, and pyrrolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetohydrazide typically involves a multi-step process:

    Formation of the Indole Derivative: The indole derivative is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the indole derivative.

    Formation of the Hydrazide: The hydrazide is formed by reacting the indole derivative with hydrazine hydrate.

    Condensation Reaction: The final step involves a condensation reaction between the hydrazide and the pyrrolidinone derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the indole and benzyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Substitution: Halogenated reagents for nucleophilic substitution, Lewis acids for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N’-{(E)-[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetohydrazide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structure and biological activity.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of N’-{(E)-[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetohydrazide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting or activating their function. The fluorobenzyl group may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • N’-((E)-{2-[(4-fluorobenzyl)oxy]-1-naphthyl}methylidene)-2-(2-nitrophenoxy)acetohydrazide
  • 2,2-bis(4-chlorophenoxy)-N’-((E)-{2-[(4-fluorobenzyl)oxy]-1-naphthyl}methylidene)acetohydrazide

Uniqueness

N’-{(E)-[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetohydrazide is unique due to its combination of indole, fluorobenzyl, and pyrrolidinone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C28H25FN4O2

Molecular Weight

468.5 g/mol

IUPAC Name

N-[(E)-[1-[(2-fluorophenyl)methyl]indol-3-yl]methylideneamino]-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide

InChI

InChI=1S/C28H25FN4O2/c29-25-12-6-4-10-21(25)16-32-18-23(24-11-5-7-13-26(24)32)15-30-31-27(34)19-33-17-22(14-28(33)35)20-8-2-1-3-9-20/h1-13,15,18,22H,14,16-17,19H2,(H,31,34)/b30-15+

InChI Key

JXWYWMXEZNPMCJ-FJEPWZHXSA-N

Isomeric SMILES

C1C(CN(C1=O)CC(=O)N/N=C/C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4F)C5=CC=CC=C5

Canonical SMILES

C1C(CN(C1=O)CC(=O)NN=CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4F)C5=CC=CC=C5

Origin of Product

United States

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